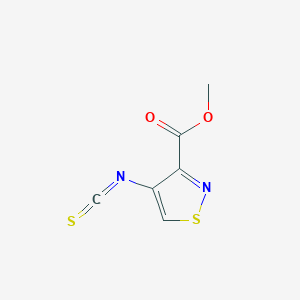
Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate is a chemical compound with the molecular formula C6H4N2O2S2 It is a member of the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate typically involves the reaction of 4-isothiocyanato-1,2-thiazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens, acids, and bases, under various temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in studies of enzyme inhibition and protein modification, due to its ability to react with amino acid residues.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate involves its ability to react with nucleophiles, such as amino acids in proteins. This reaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s isothiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 4-methyl-1,2-thiazole-3-carboxylate: This compound has a similar structure but lacks the isothiocyanate group, resulting in different reactivity and applications.
4-Isothiocyanato-1,2-thiazole-3-carboxylic acid: This compound is similar but lacks the methyl ester group, affecting its solubility and reactivity.
Thiazole-4-carboxylic acid: This compound lacks both the isothiocyanate and methyl ester groups, resulting in significantly different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C6H4N2O2S2 |
|---|---|
Molecular Weight |
200.2 g/mol |
IUPAC Name |
methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C6H4N2O2S2/c1-10-6(9)5-4(7-3-11)2-12-8-5/h2H,1H3 |
InChI Key |
RKKAJFMPKMKUBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NSC=C1N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13268709.png)
![4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B13268718.png)
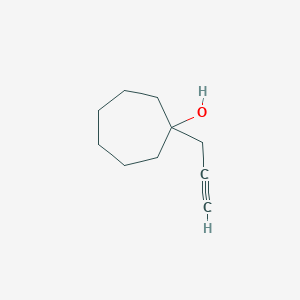


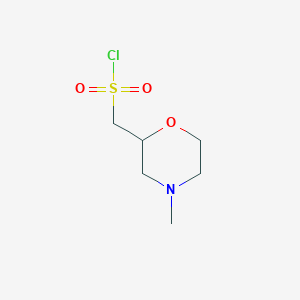
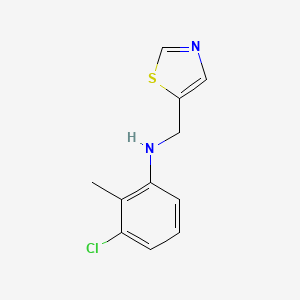
![1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL](/img/structure/B13268753.png)

![1-[3-(Aminomethyl)cyclohexyl]propan-2-one](/img/structure/B13268759.png)

![2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid](/img/structure/B13268776.png)
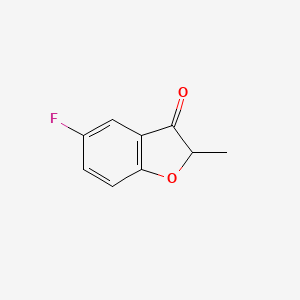
![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13268778.png)
